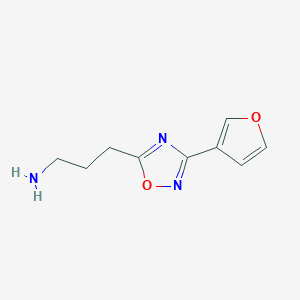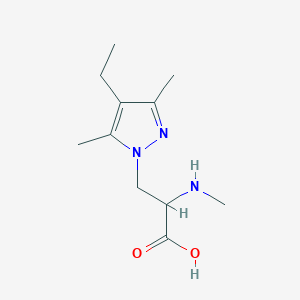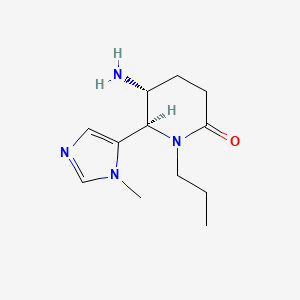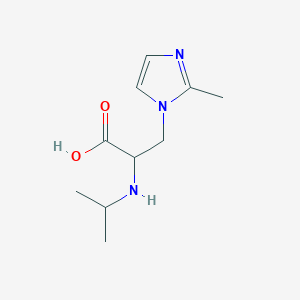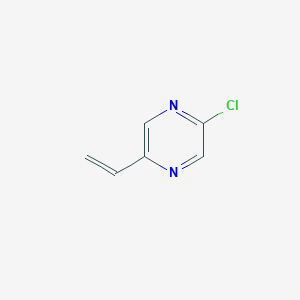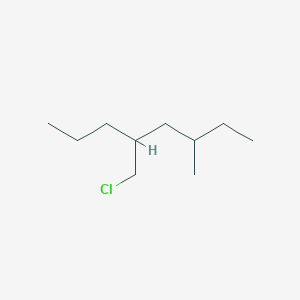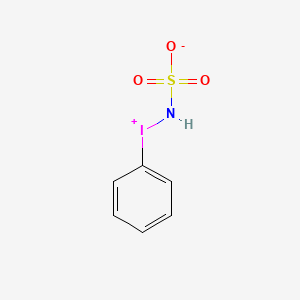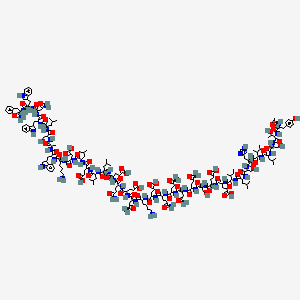
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphanyl, and tetramethyl-tetrahydronaphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The starting materials typically include 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine and di(adamantan-1-yl)phosphanyl phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous materials. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for selective binding and activation of substrates, leading to high enantioselectivity in various reactions .
Biology
In biological research, the compound can be used to study protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The uniqueness of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C46H66NOPS |
|---|---|
Molekulargewicht |
712.1 g/mol |
IUPAC-Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H66NOPS/c1-42(2,3)50(48)47(8)41(36-13-14-38-39(23-36)44(6,7)16-15-43(38,4)5)37-11-9-10-12-40(37)49(45-24-30-17-31(25-45)19-32(18-30)26-45)46-27-33-20-34(28-46)22-35(21-33)29-46/h9-14,23,30-35,41H,15-22,24-29H2,1-8H3/t30?,31?,32?,33?,34?,35?,41-,45?,46?,49?,50?/m0/s1 |
InChI-Schlüssel |
NBLPNIUTIYZUEN-HSIQLIJCSA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


